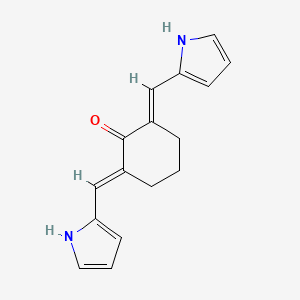
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one is an organic compound with the molecular formula C16H16N2O It is characterized by the presence of two pyrrole rings attached to a cyclohexanone core through methylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one typically involves the condensation of cyclohexanone with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole or cyclohexanone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings or the cyclohexanone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one involves its interaction with molecular targets through its pyrrole rings and cyclohexanone core. These interactions can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one derivatives: Compounds with similar structures but different substituents on the pyrrole rings or cyclohexanone core.
Pyrrole-based compounds: Other compounds containing pyrrole rings, such as porphyrins and pyrrole-2-carboxaldehyde derivatives.
Uniqueness
This compound is unique due to its specific arrangement of pyrrole rings and cyclohexanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of chemistry and biology.
Properties
CAS No. |
94386-22-8 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis(1H-pyrrol-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C16H16N2O/c19-16-12(10-14-6-2-8-17-14)4-1-5-13(16)11-15-7-3-9-18-15/h2-3,6-11,17-18H,1,4-5H2/b12-10+,13-11+ |
InChI Key |
UKIUACHVRRQMGB-DCIPZJNNSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CN2)/C(=O)/C(=C/C3=CC=CN3)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=CN2)C(=O)C(=CC3=CC=CN3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
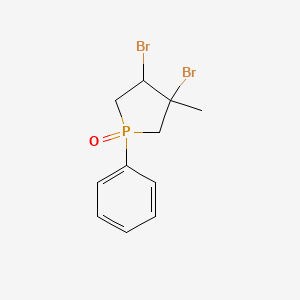
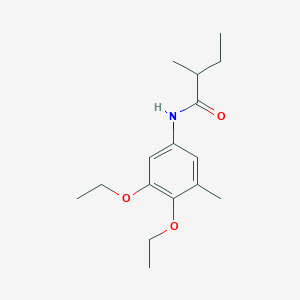

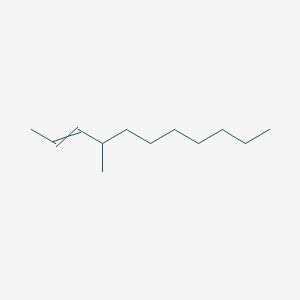
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
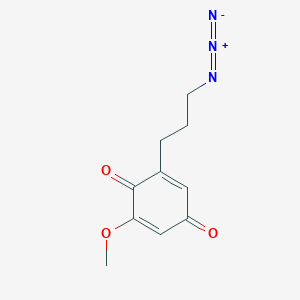
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
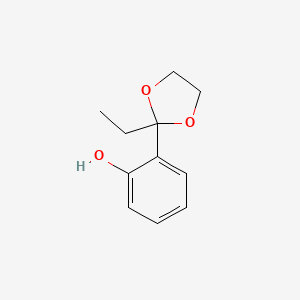
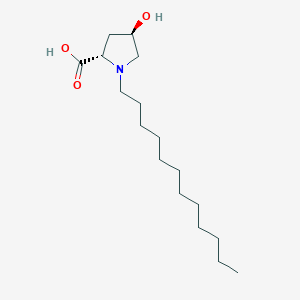
![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
